Cas no 110925-17-2 (3-methoxyazetidine)

3-Methoxyazetidine is a versatile heterocyclic compound featuring a four-membered azetidine ring substituted with a methoxy group. This structure imparts unique reactivity and stability, making it valuable in pharmaceutical and agrochemical synthesis. The strained azetidine ring enhances its utility as a building block for bioactive molecules, while the methoxy group offers functionalization potential. Its compact, polar structure contributes to improved solubility and bioavailability in drug design. 3-Methoxyazetidine is particularly useful in the development of protease inhibitors, receptor modulators, and other small-molecule therapeutics. The compound’s synthetic flexibility and compatibility with diverse reaction conditions further underscore its importance in medicinal chemistry and industrial applications.
3-methoxyazetidine structure
3-methoxyazetidine structure
Product name:3-methoxyazetidine
CAS No:110925-17-2
MF:C4H9NO
Molecular Weight:87.12036
MDL:MFCD05663973
CID:1195562
PubChem ID:13401996

3-methoxyazetidine 化学的及び物理的性質

名前と識別子

    • 3-methoxyazetidine
    • AGN-PC-00MF44
    • WTI-11601
    • ACMC-1BQI1
    • Azetidine, 3-methoxy-
    • CTK0G1973
    • SureCN11969
    • 3-METHOXY-AZETIDINE
    • BCP25457
    • EN300-146096
    • 110925-17-2
    • DTXSID90539612
    • SB10064
    • F8880-0543
    • AMY33741
    • AKOS005264470
    • PS-15333
    • CS-0005429
    • A855613
    • MFCD05663973
    • J-512779
    • AVPAYFOQPGPSCC-UHFFFAOYSA-N
    • MDL: MFCD05663973
    • インチ: InChI=1S/C4H9NO/c1-6-4-2-5-3-4/h4-5H,2-3H2,1H3
    • InChIKey: AVPAYFOQPGPSCC-UHFFFAOYSA-N
    • SMILES: COC1CNC1

計算された属性

  • 精确分子量: 87.06847
  • 同位素质量: 87.068413911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 42.8
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.5
  • トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

  • Color/Form: Yellow to Brown Liquid
  • 密度みつど: 0.96±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 93.8±33.0 ºC (760 Torr),
  • フラッシュポイント: 19.3±14.8 ºC,
  • Solubility: 可溶性(442 g/l)(25ºC)、
  • PSA: 21.26

3-methoxyazetidine Security Information

3-methoxyazetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB00226-10G
3-methoxyazetidine
110925-17-2 97%
10g
¥ 7,999.00 2023-04-03
AstaTech
63504-1/G
3-METHOXYAZETIDINE
110925-17-2 95%
1g
$204 2023-09-16
eNovation Chemicals LLC
D210265-250mg
3-METHOXY-AZETIDINE HCl
110925-17-2 95%
250mg
$225 2024-05-24
eNovation Chemicals LLC
D494109-10G
3-methoxyazetidine
110925-17-2 97%
10g
$1305 2024-05-23
TRC
M269568-10mg
3-Methoxyazetidine
110925-17-2
10mg
$ 50.00 2022-06-04
TRC
M269568-50mg
3-Methoxyazetidine
110925-17-2
50mg
$ 65.00 2022-06-04
eNovation Chemicals LLC
Y1123632-100g
3-Methoxy-azetidine
110925-17-2 95%
100g
$500 2024-07-28
abcr
AB285102-5 g
3-Methoxy-azetidine, 95%; .
110925-17-2 95%
5 g
€1,470.00 2023-07-20
Enamine
EN300-146096-0.1g
3-methoxyazetidine
110925-17-2 95.0%
0.1g
$19.0 2025-02-21
eNovation Chemicals LLC
Y1123632-25g
3-Methoxy-azetidine
110925-17-2 95%
25g
$185 2024-07-28

3-methoxyazetidine 関連文献

3-methoxyazetidineに関する追加情報

3-Methoxyazetidine: A Comprehensive Overview

3-Methoxyazetidine, also known by its CAS registry number CAS No. 110925-17-2, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound, classified as a cyclic ether, belongs to the azetidine family, which consists of four-membered ring structures. The presence of a methoxy group (-OCH3) at the third position of the azetidine ring introduces unique chemical and biological properties that make it a subject of interest for researchers and industry professionals alike.

The structural uniqueness of 3-methoxyazetidine lies in its compact four-membered ring system, which is inherently strained due to the ring's small size. This strain contributes to its reactivity and potential for participation in various chemical reactions. The methoxy group attached to the azetidine ring further enhances its chemical versatility by introducing electron-donating properties, which can influence the compound's reactivity in different chemical environments.

Recent studies have highlighted the potential of 3-methoxyazetidine in drug discovery and development. Researchers have explored its role as a building block in the synthesis of bioactive molecules, particularly those targeting the central nervous system (CNS). The compound's ability to act as a precursor for more complex structures has made it valuable in medicinal chemistry. For instance, derivatives of 3-methoxyazetidine have been investigated for their potential as inhibitors of certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease.

In addition to its pharmacological applications, 3-methoxyazetidine has also been studied for its role in materials science. Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings. Recent research has focused on its ability to form stable bonds under specific reaction conditions, which could lead to innovative applications in industrial settings.

The synthesis of 3-methoxyazetidine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the cyclization of appropriately substituted alcohols or ethers under acidic or basic conditions. The challenge lies in achieving high yields while maintaining the integrity of the methoxy group and the four-membered ring structure.

From a chemical standpoint, 3-methoxyazetidine's reactivity is influenced by several factors, including steric hindrance within the azetidine ring and electronic effects introduced by the methoxy substituent. These factors play a crucial role in determining the compound's behavior during various chemical transformations. For example, the methoxy group can act as both an electron-donating group (EDG) and a steric bulk, depending on the context of the reaction.

In terms of biological activity, recent studies have demonstrated that derivatives of 3-methoxyazetidine exhibit promising anti-inflammatory and analgesic properties. These findings suggest that the compound could serve as a lead molecule for developing new therapeutic agents targeting inflammatory diseases. Furthermore, its ability to cross the blood-brain barrier (BBB) makes it particularly interesting for CNS-related applications.

The growing interest in 3-methoxyazetidine is also driven by its potential as an intermediate in organic synthesis. Its compact structure and functional diversity make it an ideal candidate for constructing complex molecules with specific biological activities. Researchers are continuously exploring new synthetic pathways that can efficiently produce this compound and its derivatives on an industrial scale.

In conclusion, 3-methoxyazetidine, with its unique chemical properties and diverse applications, continues to be a focal point in both academic and industrial research. As advancements in synthetic methodologies and biological screening techniques unfold, it is anticipated that this compound will unlock new possibilities across various fields, from drug discovery to materials science.

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